molecular formula C13H14N4O B11685927 6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11685927
M. Wt: 242.28 g/mol
InChI Key: IYQCFMYJHAEKEY-DHDCSXOGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with the imine group converted to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the imine group.

Scientific Research Applications

6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, including the presence of both pyridine and pyrrole rings. This structural combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

6-methyl-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H14N4O/c1-10-5-6-11(8-14-10)13(18)16-15-9-12-4-3-7-17(12)2/h3-9H,1-2H3,(H,16,18)/b15-9-

InChI Key

IYQCFMYJHAEKEY-DHDCSXOGSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CN2C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CN2C

Origin of Product

United States

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